molecular formula C10H16BNO2 B6338662 4-Propylaminomethylphenylboronic acid CAS No. 102712-19-6

4-Propylaminomethylphenylboronic acid

Cat. No. B6338662
CAS RN: 102712-19-6
M. Wt: 193.05 g/mol
InChI Key: SGIJHXQMAMAZBU-UHFFFAOYSA-N
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Description

4-Propylaminomethylphenylboronic acid (PAPB) is a boronic acid derivative. It has a molecular weight of 193.05 . The compound is solid in its physical form . It is stored at a temperature between 2-8°C .


Molecular Structure Analysis

The IUPAC name for this compound is 4-[(propylamino)methyl]phenylboronic acid . Its InChI code is 1S/C10H16BNO2/c1-2-7-12-8-9-3-5-10(6-4-9)11(13)14/h3-6,12-14H,2,7-8H2,1H3 .


Physical And Chemical Properties Analysis

4-Propylaminomethylphenylboronic acid is a solid substance . It is stored at a temperature between 2-8°C .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

Mechanism of Action

Target of Action

4-Propylaminomethylphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the palladium catalyst and the organic groups involved in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway involving 4-Propylaminomethylphenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of 4-Propylaminomethylphenylboronic acid in the SM coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a critical step in the synthesis of a wide range of organic compounds, making this reagent an important tool in organic chemistry .

Action Environment

The action of 4-Propylaminomethylphenylboronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed in a variety of conditions and tolerate a wide range of functional groups.

properties

IUPAC Name

[4-(propylaminomethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO2/c1-2-7-12-8-9-3-5-10(6-4-9)11(13)14/h3-6,12-14H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIJHXQMAMAZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNCCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propylaminomethylphenylboronic acid

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